5-Amino-4-chloropicolinic acid
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Overview
Description
5-Amino-4-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is a white or off-white crystalline solid that is soluble in hot water and ethanol but nearly insoluble in ether . This compound is stable in air but may decompose at high temperatures . It has various applications in the chemical industry.
Preparation Methods
The synthesis of 5-Amino-4-chloropicolinic acid typically involves the reaction of chlorobenzaldehyde with hydrogen bromide and aminoethanol under specific conditions . The exact synthetic route can be adjusted based on the desired yield and purity. Industrial production methods often employ catalytic hydrogenation processes to achieve high selectivity and efficiency .
Chemical Reactions Analysis
5-Amino-4-chloropicolinic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Catalytic hydrogenation can reduce it to simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
5-Amino-4-chloropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 5-Amino-4-chloropicolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to certain receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
5-Amino-4-chloropicolinic acid can be compared with other similar compounds such as:
Picloram: A herbicide with the molecular formula C6H3Cl3N2O2.
4-Chloropicolinic acid: Another derivative of picolinic acid with similar chemical properties.
Properties
Molecular Formula |
C6H5ClN2O2 |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
5-amino-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,8H2,(H,10,11) |
InChI Key |
SQSKERWNMLRSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)N)Cl |
Origin of Product |
United States |
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